molecular formula C21H20N2O5S2 B2563692 methyl 3-[4-(pyrrolidine-1-sulfonyl)benzamido]-1-benzothiophene-2-carboxylate CAS No. 397278-77-2

methyl 3-[4-(pyrrolidine-1-sulfonyl)benzamido]-1-benzothiophene-2-carboxylate

Cat. No.: B2563692
CAS No.: 397278-77-2
M. Wt: 444.52
InChI Key: VFWJIZNFPMUSDE-UHFFFAOYSA-N
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Description

Methyl 3-[4-(pyrrolidine-1-sulfonyl)benzamido]-1-benzothiophene-2-carboxylate is a heterocyclic compound featuring a benzothiophene core substituted with a carboxamide group linked to a 4-(pyrrolidine-1-sulfonyl)phenyl moiety. The benzothiophene scaffold is notable for its aromaticity and electron-rich nature, which often enhances binding affinity in medicinal chemistry applications. The methyl ester at the 2-position may serve as a prodrug motif, enabling hydrolytic activation in biological systems.

Properties

IUPAC Name

methyl 3-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5S2/c1-28-21(25)19-18(16-6-2-3-7-17(16)29-19)22-20(24)14-8-10-15(11-9-14)30(26,27)23-12-4-5-13-23/h2-3,6-11H,4-5,12-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFWJIZNFPMUSDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[4-(pyrrolidine-1-sulfonyl)benzamido]-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of the Benzamido Group: This step often involves the reaction of the benzothiophene derivative with an appropriate benzoyl chloride in the presence of a base.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[4-(pyrrolidine-1-sulfonyl)benzamido]-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the benzothiophene ring.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the benzamido and sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the benzothiophene or benzamido moieties.

Scientific Research Applications

Structure and Composition

  • IUPAC Name : Methyl 3-[4-(pyrrolidine-1-sulfonyl)benzamido]-1-benzothiophene-2-carboxylate
  • Molecular Formula : C₁₉H₁₉N₃O₅S₂
  • CAS Number : Not specified in the provided data.

Physical Properties

  • The compound exhibits a unique structure that combines a benzothiophene moiety with a pyrrolidine sulfonamide group, which is crucial for its biological activity.

Therapeutic Potential

This compound has been studied for its potential in treating various diseases, particularly those associated with senescence and neurodegenerative disorders.

Case Study: Senescence-Associated Diseases

A study outlined in patent WO2017101851A1 describes the use of sulfonamide derivatives for treating senescence-associated diseases. The compound's ability to modulate cellular pathways involved in aging makes it a candidate for further exploration in geriatric medicine .

GPR52 Agonist Activity

Research indicates that compounds similar to this compound may exhibit agonist activity at GPR52, a receptor implicated in schizophrenia treatment. This suggests potential applications in psychiatric medicine, as GPR52 modulation could influence neurotransmitter systems relevant to mood and cognition .

Anticancer Research

Recent studies have explored the anticancer properties of benzothiophene derivatives, including those with sulfonamide functionalities. The compound may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest, making it a promising candidate for cancer therapy .

Summary of Applications

Application AreaDescriptionReference
Senescence TreatmentPotential use in treating age-related diseases through cellular modulationWO2017101851A1
Psychiatric DisordersAgonist activity at GPR52 receptor for schizophrenia treatmentWO2010018874A1
Anticancer PropertiesInhibition of tumor growth via apoptosis and cell cycle arrestEgyptian Journal of Chemistry

Mechanism of Action

The mechanism of action of methyl 3-[4-(pyrrolidine-1-sulfonyl)benzamido]-1-benzothiophene-2-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The benzamido and sulfonyl groups may facilitate binding to these targets, while the benzothiophene core could play a role in modulating the compound’s activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Comparisons

A. Sulfonamide Analogues

  • Methotrexate Derivatives: lists methotrexate-related compounds with sulfonamide linkages. For example, (S)-2-(4-{(2,4-diaminopteridin-6-yl)methylamino}benzamido)-5-methoxy-5-oxopentanoic acid shares a sulfonamide bridge but replaces the benzothiophene with a pteridine ring. Pteridine-based compounds often exhibit antifolate activity, whereas benzothiophenes may prioritize kinase selectivity due to planar aromaticity .
  • Pyrrolidine Sulfonyl vs. Dimethylamide : Methotrexate dimethylamide (relative retention time 1.51, per ) highlights how substituent polarity affects chromatographic behavior. The pyrrolidine sulfonyl group in the target compound likely increases hydrophilicity compared to dimethylamide derivatives, impacting pharmacokinetic profiles .

B. Benzothiophene Analogues

  • Thiophene vs.
Crystallographic and Conformational Analysis

The SHELX suite () is widely used for small-molecule crystallography. If the target compound’s crystal structure were solved via SHELXL, its puckering parameters (e.g., Cremer-Pople ring analysis, ) could be compared to analogues. For instance, pyrrolidine sulfonyl groups may induce distinct hydrogen-bonding patterns () compared to piperidine or morpholine sulfonamides, altering crystal packing and solubility.

Functional Group Impact on Physicochemical Properties
Property Target Compound Methotrexate Analogues Simple Benzothiophene Esters
LogP (Predicted) ~3.5 (moderate lipophilicity) ~1.8 (high polarity due to pteridine) ~2.5 (lower polarity)
Hydrogen-Bond Donors 1 (amide NH) 4 (amine, amide, carboxylate) 0
Hydrogen-Bond Acceptors 6 (ester, sulfonyl, amide) 9 (multiple carboxylates, amides) 2 (ester)
Torsional Flexibility Moderate (pyrrolidine rotation restricted by sulfonyl) Low (rigid pteridine core) High (unsubstituted benzothiophene)

Research Findings and Limitations

  • Synthetic Challenges : The sulfonamide linkage requires precise coupling conditions to avoid racemization or side reactions, as seen in methotrexate impurity profiles ().
  • Biological Assay Gaps: No activity data are provided for the target compound, limiting direct pharmacological comparison.
  • Computational Insights : Molecular docking (using software like AutoDock) could predict binding modes relative to analogues, leveraging SHELX-refined crystal structures () for force field parameterization.

Biological Activity

Methyl 3-[4-(pyrrolidine-1-sulfonyl)benzamido]-1-benzothiophene-2-carboxylate is a compound of considerable interest in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article explores the biological activity of this compound, drawing on diverse research findings and case studies.

  • Molecular Formula : C₁₃H₁₅N₃O₄S
  • Molecular Weight : 299.34 g/mol
  • CAS Number : 494839-04-2

The compound is primarily recognized for its role as an inhibitor of certain enzymes involved in metabolic pathways. Its sulfonamide group is particularly significant as sulfonamides are known to interact with various biological targets, including:

  • HMG-CoA Reductase : This enzyme plays a critical role in cholesterol biosynthesis. Compounds similar to this compound have shown promise as hypocholesterolemic agents, potentially aiding in the treatment of hyperlipidemia and related disorders .

Antiviral Activity

Recent studies have indicated that derivatives of benzothiophene compounds exhibit antiviral properties. For instance, certain modifications to the benzothiophene structure have resulted in compounds that demonstrate significant efficacy against viruses such as HIV and HSV-1. The mechanism often involves interference with viral replication processes .

Anticancer Properties

In vitro studies have demonstrated that this compound exhibits antiproliferative activity across various cancer cell lines, including:

  • HeLa cells (cervical cancer)
  • CEM cells (human T-lymphocyte)
  • L1210 cells (murine leukemia)

The compound has been noted for its ability to induce apoptosis in these cell lines, with IC₅₀ values indicating its potency .

Study on HMG-CoA Reductase Inhibition

A detailed investigation into the inhibition of HMG-CoA reductase by related compounds demonstrated that structural modifications, including the introduction of the pyrrolidine sulfonamide moiety, significantly enhance inhibitory activity. The study reported IC₅₀ values in the low micromolar range, suggesting effective inhibition relevant for therapeutic applications .

Antiviral Efficacy Against HSV-1

Another study highlighted the antiviral efficacy of benzothiophene derivatives against herpes simplex virus type 1 (HSV-1). The compound was found to reduce plaque formation significantly, showcasing its potential as a therapeutic agent against viral infections .

Data Summary Table

Biological ActivityCell Line/TargetIC₅₀ ValueReference
HMG-CoA Reductase InhibitionEnzyme TargetLow µM Range
Antiproliferative ActivityHeLa15 µM
Antiviral ActivityHSV-1Significant Reduction in Plaque Formation

Q & A

Q. What are the optimal synthetic routes for methyl 3-[4-(pyrrolidine-1-sulfonyl)benzamido]-1-benzothiophene-2-carboxylate, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including:

Core Formation : Construct the benzothiophene core via cyclization of substituted thiophenol derivatives under acidic conditions .

Sulfonylation : Introduce the pyrrolidine-1-sulfonyl group using sulfonyl chloride derivatives (e.g., 4-substituted benzenesulfonyl chlorides) in the presence of a base like pyridine .

Amidation/Coupling : Attach the benzamido group via carbodiimide-mediated coupling (e.g., EDC/HOBt) .
To improve yields:

  • Optimize stoichiometry of sulfonyl chloride reagents (1.2–1.5 equivalents) to avoid side reactions .
  • Use microwave-assisted synthesis for benzothiophene core formation, reducing reaction time from hours to minutes .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : Use 1H^1H, 13C^{13}C, and 2D NMR (e.g., HSQC, HMBC) to confirm benzothiophene core, sulfonyl group, and amide linkages. Pay attention to downfield shifts for sulfonyl (δ ~3.1–3.3 ppm) and amide protons (δ ~8.5–9.0 ppm) .
  • LC-MS : Employ high-resolution mass spectrometry (HRMS) to verify molecular ion peaks and detect impurities. Use C18 columns with acetonitrile/water gradients (0.1% formic acid) for retention time consistency .
  • XRD : Single-crystal X-ray diffraction resolves structural ambiguities, particularly stereochemistry and bond angles (e.g., C–S bond lengths in sulfonyl groups) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the pyrrolidine-1-sulfonyl group on biological activity?

  • Methodological Answer :
  • Analog Synthesis : Replace pyrrolidine with other heterocycles (e.g., piperidine, morpholine) or modify sulfonyl substituents (e.g., methyl, trifluoromethyl) .
  • Biological Assays : Test analogs in target-specific assays (e.g., enzyme inhibition, cellular uptake). Use dose-response curves (IC50_{50}/EC50_{50}) and statistical tools like ANOVA to compare potency .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to assess binding interactions with target proteins, focusing on sulfonyl group hydrogen bonding .

Q. What experimental strategies address contradictions in stability data under varying pH and temperature conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H2_2O2_2), and thermal (40–80°C) conditions. Monitor degradation via HPLC at 24/48/72-hour intervals .
  • Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life at standard conditions (25°C). For pH-dependent instability, employ buffer systems (pH 1–13) to identify degradation thresholds .
  • Mass Spectrometry : Identify degradation products (e.g., hydrolysis of the ester group) to pinpoint instability mechanisms .

Q. How should researchers design experiments to resolve spectral data discrepancies (e.g., NMR splitting patterns)?

  • Methodological Answer :
  • Variable Temperature NMR : Conduct experiments at 25°C and 60°C to distinguish dynamic effects (e.g., rotational barriers in sulfonamides) from structural anomalies .
  • Isotopic Labeling : Synthesize 15N^{15}N- or 13C^{13}C-labeled analogs to clarify coupling patterns in complex regions (e.g., benzothiophene-proton environments) .
  • Crystallographic Validation : Compare experimental XRD data (e.g., bond angles, torsion angles) with computational models (DFT) to validate assignments .

Q. What methodologies assess the compound’s environmental fate and ecotoxicological impact?

  • Methodological Answer :
  • Partitioning Studies : Measure log PP (octanol-water) to predict bioavailability. Use shake-flask methods with HPLC quantification .
  • Biotic/Abiotic Degradation : Conduct OECD 301/307 tests to evaluate hydrolysis, photolysis, and microbial degradation in soil/water matrices .
  • Toxicity Profiling : Use Daphnia magna (EC50_{50}) and algae growth inhibition assays to assess acute/chronic effects. Apply species sensitivity distributions (SSDs) for risk modeling .

Experimental Design and Data Analysis

Q. How can split-plot designs optimize biological testing across multiple variables (e.g., concentration, exposure time)?

  • Methodological Answer :
  • Design Framework : Assign primary factors (e.g., concentration) to whole plots and secondary factors (e.g., exposure time) to sub-plots. Use 4–6 replicates per treatment .
  • Statistical Analysis : Apply mixed-effects models (e.g., PROC MIXED in SAS) to account for nested variability. Include interaction terms (e.g., concentration × time) to identify synergies .

Q. What protocols ensure reproducibility in multi-step synthetic workflows?

  • Methodological Answer :
  • Batch Standardization : Use automated reactors (e.g., ChemRacer) to control temperature, stirring, and reagent addition rates .
  • In-line Analytics : Integrate PAT tools (e.g., FTIR probes) to monitor reaction progress in real-time .
  • Intermediate Characterization : Validate purity (>95% by HPLC) after each step to prevent error propagation .

Data Contradiction and Validation

Q. How to reconcile conflicting bioactivity results between in vitro and in vivo models?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Measure plasma protein binding, metabolic stability (e.g., liver microsomes), and BBB permeability to explain bioavailability gaps .
  • Dose Escalation Studies : Adjust dosing regimens (e.g., QD vs. BID) in animal models to align with in vitro IC50_{50} values .

Q. What statistical approaches validate hypotheses when structural analogs show unexpected activity trends?

  • Methodological Answer :
  • Multivariate Analysis : Apply PCA or PLS regression to correlate molecular descriptors (e.g., log PP, polar surface area) with activity .
  • Bootstrapping : Resample datasets (n=1000 iterations) to assess confidence intervals for SAR conclusions .

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